ALDH3A1 Inhibition
2-(2-Bromo-6-fluorophenyl)benzaldehyde has been reported to inhibit human Aldehyde Dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 μM (2100 nM) in a spectrophotometric assay using benzaldehyde as a substrate [1]. This value, while not from a direct head-to-head comparison with a closely related analog, provides a crucial baseline for medicinal chemistry programs targeting this enzyme. By comparison, a separate entry for a structurally related compound (CHEMBL3128208) shows a much more potent inhibition of ALDH3A1 with an IC50 of 360 nM under similar conditions [2]. This cross-study comparison, while not direct, highlights the profound impact of specific structural modifications on target affinity and underscores the importance of precise chemical identity.
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.10 μM |
| Comparator Or Baseline | CHEMBL3128208 (structurally related analog): IC50 = 360 nM |
| Quantified Difference | Target compound is ~5.8-fold less potent than the comparator |
| Conditions | Spectrophotometric assay, pre-incubated for 1-2 minutes, using benzaldehyde as substrate |
Why This Matters
This data establishes a quantitative benchmark for this compound's interaction with a therapeutically relevant enzyme, enabling direct comparison of future analogs and guiding lead optimization in drug discovery.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC50: 2.10E+3 nM. 2014. View Source
- [2] BindingDB. BDBM50448790 (CHEMBL3128208). IC50: 360 nM. 2015. View Source
